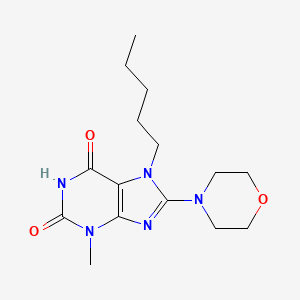
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which plays a critical role in the regulation of synaptic plasticity and neuronal excitability. MPEP has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Inhibitory Activity and Anti-inflammatory Applications
Research has highlighted the potential of morpholine derivatives in the field of medicine, particularly for their inhibitory activity against enzymes and anti-inflammatory effects. For example, cyclodidepsipeptides, such as 3-(2-methylpropyl)-6-(propan-2-yl)-4-methyl-morpholine-2,5-dione, have been evaluated for their ability to inhibit xanthine oxidase (XO) activity and suppress nuclear factor of κB (NF-κB) activation, offering promise for the treatment of conditions like gout and other inflammatory diseases (Šmelcerović et al., 2013).
Synthesis and Chemical Properties
The synthesis of morpholine derivatives has been explored for creating potent antimicrobials. For instance, the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine demonstrates the chemical versatility of these compounds, which are useful for synthesizing a variety of pharmacologically relevant molecules (Kumar et al., 2007).
Ring-Opening Polymerization
Morpholine-2,5-dione derivatives have been used in the ring-opening polymerization to produce polymers with potential biomedical applications. These processes involve the creation of biodegradable polymers, showcasing the morpholine derivatives' utility in developing environmentally friendly materials (Chisholm et al., 2006).
Antimicrobial Activity
The antimicrobial properties of morpholine derivatives, such as 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, have been investigated, showing effectiveness against bacterial strains like Escherichia coli. This underscores the potential of these compounds in addressing antibiotic resistance and developing new therapeutic agents (Yancheva et al., 2012).
Enzymatic Polymerization
The enzymatic polymerization of morpholine-2,5-dione derivatives has been studied as a novel route to synthesize poly(ester amide)s. This method highlights the use of green chemistry principles in polymer synthesis, contributing to the development of sustainable materials (Feng et al., 2000).
Eigenschaften
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-pentylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-3-4-5-6-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-9-23-10-8-19/h3-10H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTMIPXAJCUCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-morpholino-7-pentyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

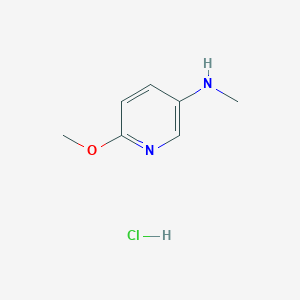
![1-[(3-Fluorophenyl)methyl]triazole](/img/structure/B2535940.png)



![5,8-Diazaspiro[3.5]nonan-7-one](/img/structure/B2535946.png)
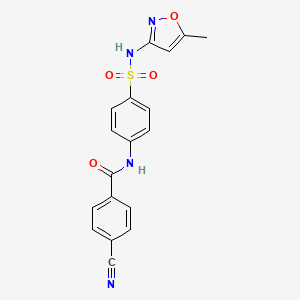
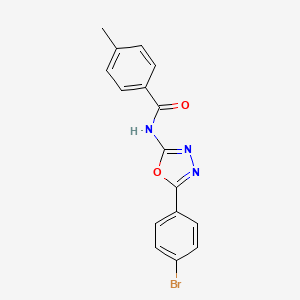
![(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2535950.png)

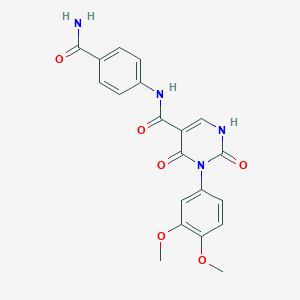
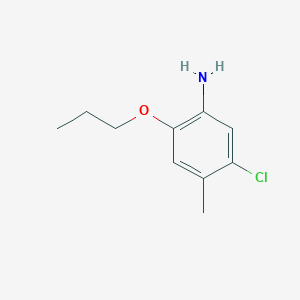

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2535959.png)